Oxazolidine-2,5-dione
Overview
Description
Oxazolidine-2,5-diones are a class of heterocyclic compounds that have garnered interest due to their diverse biological activities and their use in medicinal chemistry. These compounds are characterized by a five-membered ring containing both oxygen and nitrogen atoms, which is essential for their chemical reactivity and biological function 10.
Synthesis Analysis
The synthesis of oxazolidine-2,5-diones has been explored through various methods. One approach involves the oxidative cyclization of N-Boc-acrylamides, which yields 5,5-disubstituted oxazolidine-2,4-diones . Another method reported is the asymmetric 1,3-dipolar cycloaddition of azomethine ylides to 5-alkylidene thia(oxa)zolidine-2,4-diones, catalyzed by a chiral N,O-ligand/Cu(I) system . Additionally, the electrosynthesis of oxazolidine-2,4-diones has been achieved through the carboxylation of NH-protic carboxamides . Tetraethylammonium hydrogen carbonate has also been used to promote the carboxylation of secondary carboxamides, leading to the synthesis of oxazolidine-2,4-diones .
Molecular Structure Analysis
The molecular structure of oxazolidine-2,5-diones has been studied using various spectroscopic methods. For instance, the crystal and molecular structures of N-ethylnortropane-3-spiro-5'-oxazolidine-2',4'-dione hydrochloride were determined by X-ray diffraction, IR, Raman, 1H NMR, and 13C NMR . These studies provide insights into the three-dimensional arrangement of atoms within the molecule and the electronic environment, which are crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Oxazolidine-2,5-diones participate in a range of chemical reactions. They have been used as intermediates in the synthesis of spirocyclic pyrrolidine-thia(oxa)zolidinediones , and as precursors for the preparation of α-hydroxyamides . The versatility of these compounds is further demonstrated by their ability to undergo ring transformations, as seen in the synthesis of 5-aryl-3-carbazoyl-1,3,4-oxadiazol-2(3H)-one derivatives10.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazolidine-2,5-diones are influenced by their molecular structure. Substituent effects on the phenyl ring, as well as variations in the oxazolidinedione ring, have been investigated to optimize biological activity, such as hypoglycemic effects . These studies highlight the importance of structural modifications in modulating the properties of the compounds, which can lead to enhanced potency and selectivity for therapeutic applications.
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
Oxazolidine rings are important structural units of many biologically active compounds and serve as key intermediates to produce many useful chemical compounds . Recent multicomponent syntheses of functionalized oxazolidines using 1,2-amino alcohols as starting materials have been reviewed .
Methods of Application
The synthetic strategies are gathered into three groups :
Results or Outcomes
Various oxazolidine derivatives such as mono- and polycyclic oxazolidines, spirooxazolidines, and oxazolidinones have been successfully obtained using 1,2-amino alcohols as starting materials .
Oxazolidinone Antibiotics
Specific Scientific Field
This application is in the field of Pharmaceutical Sciences .
Summary of the Application
Oxazolidinones are the only new class of synthetic antibiotics advanced in clinical use over the past 50 years . They are characterized by a chemical structure including the oxazolidone ring with the S configuration of substituent at C5, the acylaminomethyl group linked to C5 and the N-aryl substituent .
Methods of Application
The synthesis of oxazolidinones has gained increasing interest due to their unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms .
Results or Outcomes
The main features of oxazolidinone antibiotics licensed or under development, such as Linezolid, Sutezolid, Eperezolid, Radezolid, Contezolid, Posizolid, Tedizolid, Delpazolid and TBI-223, are discussed . They are protein synthesis inhibitors active against a wide spectrum of multidrug-resistant Gram-positive bacteria .
Catalysis
Specific Scientific Field
This application is in the field of Chemical Engineering .
Summary of the Application
Oxazoline derivatives have shown promise in the realm of catalysis . They have been used as ligands in metal complexes that catalyze various chemical reactions .
Methods of Application
2-Oxazoline-1,10-phenanthrolinyl metal dichlorides have been used as catalysts for the oligomerization of ethylene . Nickel (II) complexes bearing phosphinooxazoline ligand were also employed for the ethylene oligomerization .
Results or Outcomes
The use of these catalysts has enabled the efficient oligomerization of ethylene .
Catalysis
Specific Scientific Field
This application is in the field of Chemical Engineering .
Summary of the Application
Oxazoline derivatives have shown promise in the realm of catalysis . They have been used as ligands in metal complexes that catalyze various chemical reactions .
Methods of Application
2-Oxazoline-1,10-phenanthrolinyl metal dichlorides have been used as catalysts for the oligomerization of ethylene . Nickel (II) complexes bearing phosphinooxazoline ligand were also employed for the ethylene oligomerization .
Results or Outcomes
The use of these catalysts has enabled the efficient oligomerization of ethylene .
Conversion of Benzoxazine
Specific Scientific Field
This application is in the field of Organic Chemistry .
Summary of the Application
A metal-free conversion of benzoxazine towards 2,5-disubstituted oxazolines has been disclosed .
Methods of Application
2.5 equiv. of m-CPBA and 2 equiv. of allylamine and benzoxazine in DCM at room temperature were used to afford good to high yields .
Results or Outcomes
This method has been used to successfully convert benzoxazine to 2,5-disubstituted oxazolines .
Safety And Hazards
Future Directions
Oxazolidine-2,5-dione and its derivatives have been the focus of many research studies due to their unique mechanism of action and their potential as antibiotics . Future research may focus on developing new synthesis methods, studying the compound’s mechanism of action in more detail, and exploring its potential uses in other areas.
properties
IUPAC Name |
1,3-oxazolidine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO3/c5-2-1-4-3(6)7-2/h1H2,(H,4,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAFEULRMHFMDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176257 | |
Record name | Oxazolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxazolidine-2,5-dione | |
CAS RN |
2185-00-4 | |
Record name | 2,5-Oxazolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2185-00-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Oxazolidinedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002185004 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxazolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxazolidine-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.882 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,5-OXAZOLIDINEDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V6987Y758 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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